BMS-1001

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

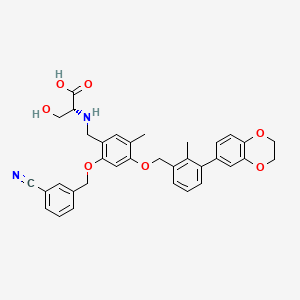

(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O7/c1-22-13-28(18-37-30(19-38)35(39)40)33(43-20-25-6-3-5-24(14-25)17-36)16-32(22)44-21-27-7-4-8-29(23(27)2)26-9-10-31-34(15-26)42-12-11-41-31/h3-10,13-16,30,37-38H,11-12,18-21H2,1-2H3,(H,39,40)/t30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNXGZKSIKQKAH-SSEXGKCCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CNC(CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC4=C(C=C3)OCCO4)C)OCC5=CC(=CC=C5)C#N)CN[C@H](CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BMS-1001: A Technical Guide to its Mechanism of Action as a PD-1/PD-L1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1001 is a potent, orally active small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint interaction.[1][2][3] Unlike monoclonal antibody-based therapies that target this pathway, this compound offers the potential for oral administration and improved tissue penetration.[4] This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its binding kinetics, cellular activity, and the structural basis for its inhibition of the PD-1/PD-L1 axis.

Core Mechanism of Action: Induction of PD-L1 Dimerization

The primary mechanism by which this compound inhibits the PD-1/PD-L1 interaction is through the induction of PD-L1 dimerization.[2] Crystallographic studies have revealed that this compound binds to a hydrophobic pocket at the interface of two PD-L1 molecules, effectively cross-linking them and promoting the formation of a stable dimer.[5][6] This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby preventing the transmission of the inhibitory signal to T cells.[2]

Signaling Pathway: T-Cell Activation Rescue

The engagement of PD-1 on activated T cells by PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell receptor (TCR) signaling. This results in T-cell exhaustion and an impaired anti-tumor immune response. By blocking the PD-1/PD-L1 interaction, this compound restores TCR signaling, leading to T-cell activation, cytokine production, and enhanced anti-tumor immunity.[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound from various in vitro assays.

| Parameter | Value | Assay Type | Cell Type/System | Reference |

| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | Cell-free | [2] |

| EC50 | 253 nM | PD-1/PD-L1 Interaction Inhibition | Cell-free | [3] |

| EC50 | 33.4 µM | Cytotoxicity | Jurkat cells | [2] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the ability of this compound to inhibit the binding of PD-1 to PD-L1 in a cell-free system.

Materials:

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein tagged with a donor fluorophore (e.g., Europium cryptate)

-

Anti-PD-1 antibody conjugated to an acceptor fluorophore (e.g., d2)

-

Assay buffer

-

This compound

-

384-well low volume white plates

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of tagged PD-L1 and anti-PD-1 antibody to each well of the 384-well plate.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Add a fixed concentration of PD-1 protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot the data against the logarithm of the this compound concentration to determine the IC50 value.

Jurkat NFAT Reporter Assay

This cell-based assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the activation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway in Jurkat T cells.

Materials:

-

Jurkat T cells stably expressing a luciferase reporter gene under the control of an NFAT response element.

-

CHO cells stably expressing human PD-L1 and a T-cell receptor (TCR) activator (aAPCs).

-

Cell culture medium.

-

This compound.

-

Luciferase assay reagent.

-

96-well white, clear-bottom tissue culture plates.

Protocol:

-

Seed the aAPC/CHO-K1 cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted this compound or vehicle control to the wells containing the aAPCs.

-

Add the Jurkat-NFAT reporter cells to the wells to initiate co-culture.

-

Incubate the co-culture plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.[3]

-

After incubation, add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the logarithm of the this compound concentration to determine the EC50 value for T-cell activation.

Structural Basis of Interaction

The crystal structure of this compound in complex with human PD-L1 (PDB ID: 5NIU) reveals the precise binding interactions.[5] this compound occupies a hydrophobic tunnel formed at the interface of the PD-L1 dimer. Key interactions include:

-

π-π stacking: The 2,3-dihydro-1,4-benzodioxine moiety of this compound engages in π-π stacking interactions with the side chain of Tyr56 from both PD-L1 monomers.

-

Hydrogen bonding: The (2R)-2-amino-3-hydroxypropanoic acid group forms hydrogen bonds with the backbone carbonyls of Asp122 and Tyr123, as well as the side chain of Lys124.[1]

Preclinical In Vivo Data

As of the latest available public information, detailed in vivo preclinical data, including pharmacokinetic, pharmacodynamic, and efficacy studies in animal models for this compound, have not been extensively published in peer-reviewed literature.

Conclusion

This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction that functions through a distinct mechanism of inducing PD-L1 dimerization. Its ability to restore T-cell activation in vitro highlights its potential as an orally bioavailable cancer immunotherapy. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

The Dimeric Dance: A Technical Guide to BMS-1001 and its Modulation of the PD-L1 Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PD-1/PD-L1 immune checkpoint is a critical regulator of T-cell activation and a key target in oncology. While monoclonal antibodies have demonstrated significant clinical success, the development of small-molecule inhibitors offers the potential for oral administration, improved tumor penetration, and alternative therapeutic options. This technical guide provides an in-depth examination of BMS-1001, a potent small-molecule inhibitor that functions through a unique mechanism: the induction of PD-L1 dimerization. We will delve into the structural basis of this interaction, present key quantitative data, and provide detailed experimental protocols for the assays used to characterize this novel inhibitor.

Introduction: The PD-1/PD-L1 Axis and the Rise of Small-Molecule Inhibitors

The interaction between Programmed Death-1 (PD-1) on activated T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells, delivers an inhibitory signal that suppresses the anti-tumor immune response.[1] Disrupting this interaction has emerged as a powerful strategy in cancer immunotherapy.[2] Small-molecule inhibitors like this compound represent a promising class of therapeutics that can modulate this pathway.[3][4] Unlike antibodies, these agents offer the potential for oral bioavailability and may overcome some limitations of biologic therapies.[5] this compound distinguishes itself by not directly blocking the PD-1/PD-L1 binding interface in a 1:1 fashion, but rather by inducing the dimerization of PD-L1, thereby preventing its engagement with PD-1.[6]

Mechanism of Action: this compound Induced PD-L1 Dimerization

Crystallographic studies have revealed the intricate mechanism by which this compound drives the formation of a PD-L1 dimer.[7] A single molecule of this compound binds to a hydrophobic pocket at the interface of two PD-L1 molecules.[8] This binding event induces a conformational change, notably the rotation of the Tyr56 sidechain, which transforms a deep hydrophobic pocket into a tunnel-like structure that accommodates the inhibitor.[6][9] This induced fit stabilizes the PD-L1 homodimer, effectively sequestering PD-L1 and preventing its interaction with PD-1 on T-cells.[10][11] This unique mode of action has been corroborated by various biophysical techniques, including NMR titration, size-exclusion chromatography, and chemical cross-linking, all of which demonstrate an increase in the molecular weight of PD-L1 in the presence of this compound.[7]

dot

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. scispace.com [scispace.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. youtube.com [youtube.com]

- 5. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. path.ox.ac.uk [path.ox.ac.uk]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

BMS-1001: A Technical Guide to a Small-Molecule PD-1/PD-L1 Checkpoint Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-1001, an orally active, small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. This document consolidates key preclinical data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Concepts and Mechanism of Action

This compound is an immune checkpoint inhibitor that disrupts the interaction between PD-1, a receptor expressed on activated T-cells, and its ligand, PD-L1, which can be overexpressed on tumor cells.[1] By binding directly to human PD-L1, this compound prevents the PD-1/PD-L1 engagement, thereby alleviating the inhibitory signal on T-lymphocytes and restoring their anti-tumor activity.[2][3][4]

A key feature of this compound's mechanism is its ability to induce the dimerization of PD-L1.[1][3] X-ray crystallography and in-solution assays have demonstrated that this compound binds within a tunnel-like cavity at the interface of two PD-L1 monomers, stabilizing the dimer and sterically hindering the binding of PD-1.[1][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [2] |

| EC50 | 253 nM | T-Cell Receptor (TCR) Activation Assay | [6] |

| EC50 (Toxicity) | 33.4 µM | Metabolic Activity Assay (Jurkat T-cells) | [3] |

Table 1: In Vitro and Cellular Potency of this compound

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay was utilized to determine the IC50 value of this compound for the PD-1/PD-L1 interaction.

Objective: To quantify the ability of this compound to disrupt the binding of PD-1 to PD-L1 in a cell-free system.

Methodology:

-

Recombinant human PD-1 and PD-L1 proteins are used. One protein is typically tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).

-

This compound is serially diluted and incubated with the PD-1 and PD-L1 proteins.

-

The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of the HTRF signal, indicating a 50% disruption of the PD-1/PD-L1 interaction.

T-Cell Activation Assay

This cell-based assay was used to determine the EC50 of this compound in a more biologically relevant context.[3][6]

Objective: To measure the ability of this compound to restore T-cell activation that is suppressed by the PD-1/PD-L1 interaction.

Methodology:

-

Cell Lines:

-

Effector Cells (ECs): Jurkat T-cells modified to constitutively express PD-1 and contain a luciferase reporter gene under the control of the NFAT response element (an indicator of TCR activation).[3]

-

Antigen-Presenting Cells (aAPCs): CHO-K1 cells engineered to express both a T-cell receptor (TCR) agonist and PD-L1.[3]

-

-

Co-culture: aAPCs are co-cultured with ECs. The engagement of the TCR agonist on aAPCs with the TCR on ECs initiates an activation signal, while the PD-L1 on aAPCs engages PD-1 on ECs to deliver an inhibitory signal.

-

Treatment: Increasing concentrations of this compound are added to the co-culture.

-

Incubation: The cells are incubated for 24-48 hours.[3]

-

Readout: The level of T-cell activation is quantified by measuring the luciferase activity.

-

Analysis: The EC50 is determined as the concentration of this compound that restores 50% of the maximal luciferase signal (T-cell activation).

Cytotoxicity Assay

This assay was performed to evaluate the non-specific toxicity of this compound.[3]

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on cells.

Methodology:

-

Jurkat T-cells are seeded in 96-well plates.

-

The cells are exposed to increasing concentrations of this compound for 48 hours.[3]

-

A metabolic activity assay (e.g., MTS or MTT assay) is performed to assess cell viability.

-

The EC50 for toxicity is calculated as the concentration of this compound that reduces cell viability by 50%.

Mechanism of PD-L1 Dimerization

Structural and biophysical studies have revealed that this compound induces the dimerization of PD-L1, which is a key aspect of its inhibitory mechanism.[3]

Process:

-

A molecule of this compound transiently binds to a single PD-L1 monomer.

-

This pre-formed complex then recruits a second PD-L1 molecule.[3]

-

The binding of this compound at the interface of the two PD-L1 molecules stabilizes the dimer.

-

This dimerization sterically prevents PD-1 from accessing its binding site on PD-L1.

In Vivo and Clinical Data

Currently, there is limited publicly available information regarding the in vivo efficacy, pharmacokinetics, and clinical trial status of this compound. While described as "orally active," specific data on tumor growth inhibition in animal models or its progression into clinical development are not detailed in the reviewed literature.[2]

Conclusion

This compound is a potent, orally active small-molecule inhibitor of the PD-1/PD-L1 interaction. Its mechanism of action, involving the induction of PD-L1 dimerization, represents a distinct approach compared to monoclonal antibody-based checkpoint inhibitors. The provided data and protocols offer a solid foundation for researchers and drug developers working in the field of cancer immunotherapy. Further publication of in vivo and clinical data will be critical to fully elucidate the therapeutic potential of this compound.

References

- 1. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to BMS-1001 for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-1001 is a potent, orally bioavailable small-molecule inhibitor of the programmed cell death-ligand 1 (PD-L1) and programmed cell death protein 1 (PD-1) interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune destruction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in cancer immunotherapy research.

Introduction

The PD-1/PD-L1 axis is a pivotal negative regulator of T-cell activation. The engagement of PD-1 on activated T-cells by its ligand, PD-L1, expressed on various cell types including tumor cells, leads to the suppression of T-cell-mediated immune responses. Small-molecule inhibitors like this compound offer a promising therapeutic alternative to monoclonal antibodies by potentially providing improved tumor penetration and oral bioavailability. This compound binds to human PD-L1, effectively blocking its interaction with PD-1 and thereby restoring anti-tumor T-cell activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

| Parameter | Value | Assay Type | Reference(s) |

| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][2][3] |

| EC50 | 253 nM | PD-1/PD-L1 Interaction Inhibition (Cell-free) | [4] |

| EC50 (Toxicity) | 33.4 µM | Cytotoxicity in PD-1 Effector Cells | [5] |

Table 1: In Vitro Efficacy and Toxicity of this compound

Mechanism of Action and Signaling Pathway

This compound functions by directly binding to PD-L1, which induces the dimerization of PD-L1 molecules. This dimerization prevents PD-L1 from interacting with the PD-1 receptor on T-cells. The blockade of the PD-1/PD-L1 interaction abrogates the inhibitory signal transduction cascade within the T-cell, leading to the restoration of T-cell receptor (TCR) signaling, subsequent T-cell activation, and enhanced anti-tumor immunity.

PD-1/PD-L1 Signaling Pathway

Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the in vitro binding affinity of this compound to PD-L1 and its ability to inhibit the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein (e.g., tagged with 6xHis)

-

Recombinant human PD-L1 protein (e.g., tagged with Fc)

-

Anti-6xHis antibody conjugated to HTRF donor fluorophore (e.g., Europium cryptate)

-

Anti-Fc antibody conjugated to HTRF acceptor fluorophore (e.g., d2)

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add this compound dilutions.

-

Add a pre-mixed solution of recombinant human PD-1 and PD-L1 to each well.

-

Add a pre-mixed solution of the HTRF donor and acceptor antibodies to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the IC50 value.

Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.

T-Cell Activation Co-Culture Assay

This cell-based assay evaluates the ability of this compound to restore T-cell activation in the presence of PD-L1-mediated inhibition.

Cell Lines:

-

Effector Cells (ECs): Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.

-

Antigen-Presenting Cells (APCs): CHO-K1 cells engineered to express a T-cell receptor (TCR) activator (e.g., anti-CD3 scFv) and human PD-L1.

Materials:

-

Jurkat-PD-1-NFAT-Luc cells

-

CHO-K1-TCRactivator-PD-L1 cells

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well white, flat-bottom plates

-

Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)

Procedure:

-

Seed the CHO-K1 APCs in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the this compound dilutions to the wells containing the APCs.

-

Add the Jurkat ECs to the wells to initiate the co-culture. A typical effector-to-target ratio is 1:1.

-

Incubate the co-culture for 6-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the this compound concentration to determine the EC50 for T-cell activation restoration.

Caption: Workflow for the T-cell activation co-culture assay.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on cells.

Materials:

-

PD-1 Effector Cells (or other relevant cell lines)

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the this compound dilutions.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot against the this compound concentration to determine the EC50 for cytotoxicity.

Conclusion

This compound is a valuable tool for cancer immunotherapy research, demonstrating potent inhibition of the PD-1/PD-L1 interaction and the ability to restore T-cell function in preclinical models. The data and protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other small-molecule immune checkpoint inhibitors. Careful consideration of the experimental details outlined herein will contribute to the generation of robust and reproducible data in the pursuit of novel cancer immunotherapies.

References

BMS-1001: A Technical Overview of its Binding Affinity to PD-L1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of BMS-1001, a small-molecule inhibitor targeting the Programmed Death-Ligand 1 (PD-L1). The document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for professionals in the field of immuno-oncology.

Quantitative Binding Affinity of this compound to PD-L1

This compound has been characterized as a potent, orally active inhibitor of the human PD-1/PD-L1 immune checkpoint interaction.[1][2][3] Its binding affinity has been quantified using various biochemical and cell-based assays, demonstrating significant potency in disrupting this critical immunosuppressive axis.

Table 1: Biochemical and Cell-Based Assay Data for this compound

| Parameter | Value | Assay Type | Source |

| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][2][3][4] |

| EC50 | 253 nM | T-cell Receptor-Mediated Activation of T-lymphocytes | [5] |

| EC50 (Toxicity) | 33.4 µM | Jurkat T-lymphocytes | [6] |

Mechanism of Action

This compound exerts its therapeutic effect by directly binding to human PD-L1, thereby sterically hindering its interaction with the PD-1 receptor on T-cells.[2][3][6] This blockade alleviates the PD-L1-induced exhaustion of T-lymphocytes, restoring their ability to recognize and eliminate tumor cells.[6] A key feature of this compound's mechanism is its ability to induce the dimerization of PD-L1, a process that is understood to be crucial for its inhibitory activity.[6][7]

Signaling Pathway

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates an inhibitory signaling cascade. This cascade suppresses T-cell receptor (TCR) signaling, leading to T-cell anergy and exhaustion. This compound, by blocking the PD-1/PD-L1 interaction, prevents the initiation of this inhibitory signal, thereby restoring the downstream activation signals originating from the TCR.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the binding and functional activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is utilized to determine the direct binding affinity of this compound to PD-L1 and its ability to inhibit the PD-1/PD-L1 interaction.

Principle: The assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). Tagged PD-1 and PD-L1 proteins are brought into proximity upon binding, resulting in a high FRET signal. An inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, each tagged with a component of the FRET pair (e.g., His-tag and Fc-tag), are prepared in an appropriate assay buffer.

-

Compound Dispensing: Serial dilutions of this compound are dispensed into a low-volume 384-well plate.

-

Protein Addition: A mixture of the tagged PD-1 and PD-L1 proteins is added to the wells containing the compound.

-

Detection Reagent Addition: HTRF detection reagents (e.g., anti-His-Europium and anti-Fc-d2) are added.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Reading: The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

-

Data Analysis: The ratio of the two fluorescence signals is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

Unveiling the Favorable In Vitro Toxicity Profile of BMS-1001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro toxicity profile of BMS-1001, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. The following sections detail the molecule's mechanism of action, quantitative toxicity data, and comprehensive experimental protocols for assessing its impact on cell viability and apoptosis, underscoring its low toxicity profile in preclinical settings.

Core Mechanism of Action: PD-1/PD-L1 Inhibition

This compound functions as an immune checkpoint inhibitor by targeting the interaction between PD-1, a receptor expressed on activated T-cells, and its ligand, PD-L1, which can be expressed on tumor cells. By binding to PD-L1, this compound induces its dimerization and sterically hinders its association with PD-1.[1] This blockade disrupts the inhibitory signal that would otherwise suppress T-cell activity, thereby restoring the immune system's ability to recognize and eliminate cancerous cells.[1][2]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by this compound.

Quantitative Assessment of In Vitro Efficacy and Toxicity

This compound has demonstrated potent inhibition of the PD-1/PD-L1 interaction in biochemical and cell-based assays. Crucially, this potency is coupled with a low in vitro toxicity profile, indicating a favorable therapeutic window.

| Parameter | Assay Type | Value | Cell Line | Reference |

| Efficacy | ||||

| IC50 | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | 2.25 nM | N/A (Cell-free) | [3] |

| EC50 | PD-1/PD-L1 Blockade Reporter Assay | 253 nM | Jurkat (modified) | [4] |

| Toxicity | ||||

| EC50 | Metabolic Activity Assay (Cytotoxicity) | 33.4 µM | Jurkat (modified) | [5] |

Detailed Experimental Protocols

To facilitate the replication and validation of the low toxicity profile of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment using a Metabolic Assay (e.g., MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line, such as Jurkat T-cells.

Objective: To quantify the dose-dependent impact of this compound on cell viability.

Materials:

-

Jurkat T-cells (or other suitable cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value for cytotoxicity.

Below is a diagram of the experimental workflow for the cell viability assay.

Caption: A typical workflow for assessing cell viability using an MTT assay.

Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Objective: To determine if this compound induces apoptosis.

Materials:

-

Jurkat T-cells (or other suitable cell line)

-

RPMI-1640 medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations (including a concentration approaching the cytotoxic EC50) for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Off-Target Effects and Selectivity

Currently, publicly available data on the comprehensive selectivity profiling of this compound against a broad panel of kinases and other receptors is limited. However, the high EC50 value for cytotoxicity (33.4 µM) compared to its nanomolar potency for PD-L1 inhibition suggests a significant degree of selectivity for its intended target.[3][5] Further investigation into potential off-target binding is a logical next step in the preclinical development of this compound.

Conclusion

The in vitro data for this compound strongly support a favorable low toxicity profile. The significant separation between its high potency in blocking the PD-1/PD-L1 interaction and its low cytotoxicity in relevant cell models highlights its potential as a promising candidate for further development as an orally bioavailable cancer immunotherapy. The experimental protocols provided herein offer a framework for the continued investigation and verification of these findings.

References

- 1. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]

- 2. abmole.com [abmole.com]

- 3. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-1001 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-1001 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction, a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1][2][3][4] In a normal physiological context, the binding of PD-L1, often expressed on antigen-presenting cells, to the PD-1 receptor on activated T-cells delivers an inhibitory signal, dampening the immune response to prevent autoimmunity. However, many cancer cells exploit this mechanism by overexpressing PD-L1 on their surface, leading to the suppression of anti-tumor T-cell activity and enabling immune evasion.

This compound acts by binding directly to PD-L1, inducing its dimerization and thereby preventing its interaction with PD-1.[5] This blockade alleviates the inhibitory signal, restoring T-cell activation and enhancing the immune response against tumor cells. These application notes provide detailed protocols for two key in vitro assays to characterize the activity of this compound: a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay to quantify its binding affinity to PD-L1 and a T-cell activation reporter assay to measure its functional effect on T-cell signaling.

PD-1/PD-L1 Signaling Pathway and Mechanism of this compound

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action for this compound.

References

- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: BMS-1001 Cell-Based Assay with Jurkat T-cells

Abstract

This application note provides a detailed protocol for a cell-based assay to evaluate the activity of BMS-1001, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1)/Programmed Death-1 (PD-1) protein-protein interaction. The assay utilizes the Jurkat T-cell line, a well-established model for T-lymphocyte signaling. The protocol describes the use of Jurkat T-cells engineered to express a reporter gene (luciferase) under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. Upon T-cell activation, the NFAT pathway is initiated, leading to luciferase expression. This activation can be suppressed by the engagement of PD-1 with PD-L1. This compound's ability to disrupt this interaction restores T-cell activation and subsequent reporter gene expression. This document provides detailed methodologies, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflow for researchers, scientists, and drug development professionals.

Introduction

The interaction between the immune checkpoint receptor PD-1, expressed on activated T-cells, and its ligand PD-L1, often upregulated on tumor cells, leads to the suppression of T-cell activity and is a key mechanism of tumor immune evasion.[1][2][3] Small molecule inhibitors that block the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy. This compound is a potent, orally active small-molecule inhibitor of the PD-1/PD-L1 interaction.[4][5][6][7]

This application note details a robust and reproducible cell-based assay to quantify the potency of this compound in a cellular context. The assay employs Jurkat T-cells, an immortalized human T-lymphocyte cell line, which are a widely used model to study T-cell signaling.[8][9] Specifically, a Jurkat T-cell line expressing PD-1 and an NFAT-luciferase reporter is used. T-cell receptor (TCR) stimulation in these cells, in the presence of PD-L1, leads to an attenuated signal. This compound can relieve this suppression, restoring the NFAT-driven luciferase signal in a dose-dependent manner.[2][10]

Principle of the Assay

The assay is based on the principle of reversing PD-L1-mediated inhibition of T-cell activation. Jurkat T-cells engineered to express both PD-1 and an NFAT-luciferase reporter construct are stimulated via their T-cell receptor. In the presence of PD-L1, the PD-1 pathway is activated, which inhibits TCR signaling and subsequent NFAT-mediated luciferase expression. This compound, by binding to PD-L1, prevents its interaction with PD-1, thus restoring the TCR signaling pathway and leading to an increase in luciferase activity. The luminescence signal is therefore directly proportional to the inhibitory activity of this compound on the PD-1/PD-L1 interaction.

Materials and Reagents

-

Cells:

-

Jurkat E6.1 cells stably expressing human PD-1 and an NFAT-luciferase reporter construct.

-

Antigen-presenting surrogate cells (e.g., CHO cells) constitutively expressing a TCR agonist and human PD-L1, or plates coated with anti-CD3 antibody and recombinant human PD-L1.[10]

-

-

Small Molecule Inhibitor:

-

This compound

-

-

Reagents for Cell Culture:

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Puromycin or other selection antibiotic, if applicable

-

-

Reagents for Assay:

-

Recombinant human soluble PD-L1 (sPD-L1) (if not using PD-L1 expressing cells)

-

Anti-CD3 antibody (clone OKT3) (if not using surrogate cells)

-

Luciferase assay reagent (e.g., Bio-Glo Luciferase Assay System)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer

-

96-well white, flat-bottom cell culture plates

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

-

Experimental Protocols

Protocol 1: T-cell Activation Assay using Co-culture with PD-L1 Expressing Cells

This protocol describes the co-culture of PD-1/NFAT-luciferase Jurkat T-cells with surrogate antigen-presenting cells (aAPCs) expressing a TCR agonist and PD-L1.[10]

1. Cell Preparation: a. Culture PD-1/NFAT-luciferase Jurkat T-cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic. b. Culture aAPCs (e.g., CHO cells) expressing a TCR agonist and PD-L1 in their recommended growth medium. c. Harvest and count both cell types. Resuspend Jurkat cells to a final concentration of 50,000 cells per 60 µL in assay medium. d. Seed the aAPCs in a 96-well white, flat-bottom plate and allow them to adhere overnight.

2. Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in assay medium to achieve the desired final concentrations. For example, final concentrations could range from 0.12 µM to 3 µM.[6]

3. Assay Procedure: a. To the 96-well plate with adhered aAPCs, add the diluted this compound solutions. b. Add 60 µL of the Jurkat T-cell suspension to each well. c. Include appropriate controls:

- Negative control: Jurkat cells and aAPCs without this compound.

- Positive control: Jurkat cells and aAPCs expressing the TCR agonist but not PD-L1.

- Vehicle control: Jurkat cells and aAPCs with the highest concentration of DMSO used for compound dilution. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

4. Luminescence Measurement: a. After incubation, allow the plate to equilibrate to room temperature. b. Add luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure luminescence using a luminometer.

Protocol 2: T-cell Activation Assay using Plate-Bound anti-CD3 and Soluble PD-L1

This protocol utilizes plate-bound anti-CD3 antibody for TCR stimulation and soluble PD-L1 to induce inhibition.[6]

1. Plate Coating: a. Coat a 96-well white, flat-bottom plate with 5 µg/mL of anti-CD3 antibody in PBS overnight at 4°C.[6] b. The next day, wash the plate three times with sterile PBS to remove unbound antibody.

2. Compound and Cell Preparation: a. Prepare serial dilutions of this compound in assay medium. b. Prepare a solution of soluble human PD-L1 (sPD-L1) in assay medium. A final concentration of 10 µg/mL (0.6 µM) can be used.[6] c. Harvest and count PD-1/NFAT-luciferase Jurkat T-cells. Resuspend the cells to a final concentration of 50,000 cells per 60 µL in assay medium.

3. Assay Procedure: a. Add the diluted this compound solutions to the anti-CD3 coated plate. b. Add the sPD-L1 solution to the wells. c. Add 60 µL of the Jurkat T-cell suspension to each well. d. Include appropriate controls:

- No stimulation control: Jurkat cells in a well without anti-CD3.

- Stimulated control: Jurkat cells in an anti-CD3 coated well without sPD-L1.

- Inhibited control: Jurkat cells in an anti-CD3 coated well with sPD-L1 but without this compound.

- Vehicle control: Jurkat cells in an anti-CD3 coated well with sPD-L1 and the highest concentration of DMSO. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

4. Luminescence Measurement: a. Follow the same procedure as in Protocol 1 for luminescence measurement.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The results can be presented as raw luminescence units, fold induction over unstimulated controls, or percentage of inhibition reversal. The EC50 value for this compound, which is the concentration that elicits a half-maximal response, should be calculated from a dose-response curve.

| Assay Type | Compound | Target | Cell Line | Readout | IC50 / EC50 | Reference |

| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | This compound | PD-1/PD-L1 Interaction | - | TR-FRET | 2.25 nM (IC50) | [4][5] |

| Cell-Based T-cell Activation Assay | This compound | PD-1/PD-L1 Interaction | Jurkat T-cells | NFAT-luciferase | 253 nM (EC50) | [6] |

Table 1: Summary of this compound Potency Data.

Mandatory Visualizations

Signaling Pathway

Caption: PD-1 signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Caption: Experimental workflow for the this compound cell-based assay.

Conclusion

The described cell-based assay provides a reliable and quantitative method for evaluating the activity of this compound and other inhibitors of the PD-1/PD-L1 interaction. The use of a Jurkat T-cell reporter system offers a physiologically relevant context to study the functional consequences of blocking this critical immune checkpoint. This application note serves as a comprehensive guide for researchers to implement this assay in their drug discovery and development efforts.

References

- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Jurkat cells - Wikipedia [en.wikipedia.org]

- 10. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BMS-1001 Luciferase Reporter Assay for T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a critical process in the adaptive immune response and a key target for immunotherapies. The PD-1/PD-L1 immune checkpoint pathway is a major regulator of T-cell activity, and its inhibition has shown significant therapeutic success in oncology.[1][2] Small molecule inhibitors of this pathway, such as BMS-1001, offer a promising alternative to antibody-based therapies.[1][2] This document provides detailed application notes and protocols for a luciferase reporter assay to evaluate the efficacy of this compound in restoring T-cell activation by blocking the PD-1/PD-L1 interaction.

The assay utilizes a genetically engineered Jurkat T-cell line that expresses a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[3][4][5] T-cell receptor (TCR) engagement activates the NFAT signaling pathway, leading to the expression of luciferase.[5][6][7] In the presence of PD-L1, this activation is suppressed. This compound, a potent inhibitor of the PD-1/PD-L1 interaction, can alleviate this suppression, resulting in a measurable increase in luciferase activity.[1][8][9] This assay provides a robust and quantitative method for characterizing the bioactivity of this compound and similar compounds.

Signaling Pathway and Assay Principle

T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This, along with co-stimulatory signals, triggers a downstream signaling cascade that leads to the activation of transcription factors, including NFAT. Activated NFAT translocates to the nucleus and induces the transcription of genes involved in T-cell activation and cytokine production.

The PD-1 receptor on T-cells, when engaged by its ligand PD-L1 on APCs or tumor cells, delivers an inhibitory signal that dampens TCR signaling and T-cell activation. This compound is a small molecule that binds to PD-L1, preventing its interaction with PD-1 and thereby restoring the T-cell activation signal.[1][10][11]

In this reporter assay, Jurkat T-cells engineered with an NFAT-luciferase reporter are used as effector cells. T-cell activation is stimulated, for instance, by anti-CD3 antibodies. The addition of soluble PD-L1 (sPD-L1) inhibits this activation. The ability of this compound to reverse this inhibition is quantified by measuring the restored luciferase activity.[1][8]

Experimental Workflow

The general workflow for the this compound luciferase reporter assay involves preparing the reporter cells, stimulating T-cell activation, introducing the inhibitory PD-L1, adding the this compound compound, and finally measuring the luciferase signal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound in T-cell activation assays.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| EC50 (PD-1/PD-L1 Interaction Inhibition) | 253 nM | Cell-free assay | [8] |

| IC50 (HTRF Binding Assay) | 2.25 nM | Homogeneous Time-Resolved Fluorescence | [10][12] |

| EC50 (Toxicity) | 33.4 µM | Jurkat cells | [1] |

| Effective Concentration Range | 0.12 - 3 µM | Jurkat-NFAT-Luc cells with sPD-L1 | [8] |

| Molar Ratios (this compound:sPD-L1) | 1:5, 1:2, 2:1, 5:1 | Jurkat-NFAT-Luc cells with sPD-L1 | [8] |

Detailed Experimental Protocol

This protocol is adapted from established NFAT luciferase reporter assays and tailored for the evaluation of this compound.[3][4][13][14]

Materials:

-

Jurkat-NFAT-Luciferase Reporter Cell Line (e.g., from BPS Bioscience, Promega)[3][4]

-

RPMI 1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Assay Medium: RPMI 1640 + 1% FBS + 1% Penicillin-Streptomycin

-

Anti-CD3 Antibody (e.g., OKT-3)

-

Recombinant Human Soluble PD-L1 (sPD-L1)

-

This compound

-

DMSO (for dissolving this compound)

-

96-well white, clear-bottom assay plates

-

Luciferase Assay System (e.g., Bio-Glo™ Luciferase Assay System, ONE-Step™ Luciferase Assay System)[3][4]

-

Luminometer

Protocol:

-

Cell Culture:

-

Culture Jurkat-NFAT-Luciferase cells in growth medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.

-

Maintain cells in suspension at a density recommended by the supplier.

-

-

Plate Coating (for anti-CD3 stimulation):

-

Cell Plating:

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay medium to achieve final concentrations ranging from approximately 0.1 µM to 10 µM. Also, prepare a vehicle control (DMSO in assay medium).

-

Prepare a solution of sPD-L1 in assay medium. A final concentration of 10 µg/ml (0.6 µM) has been previously reported.[8]

-

To the appropriate wells, add 25 µl of the sPD-L1 solution.

-

Add 25 µl of the diluted this compound or vehicle control to the wells. The final volume in each well should be 100 µl.

-

-

Incubation:

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume, e.g., 100 µl).

-

Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with no cells) from all experimental readings.

-

Calculate the fold induction of luciferase activity by dividing the signal from the treated wells by the signal from the unstimulated control wells.

-

Plot the fold induction against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the EC50 value.

-

Logical Relationships of Assay Components

The interplay between the different components of the assay determines the final output. The diagram below illustrates these logical dependencies.

References

- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T Cell Activation Bioassay (NFAT) Protocol [promega.jp]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. invivogen.com [invivogen.com]

- 7. T Cell Activation Bioassays [promega.sg]

- 8. selleckchem.com [selleckchem.com]

- 9. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound hydrochloride | PD-1/PD-L1 | TargetMol [targetmol.com]

- 12. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Application Note: In Vivo Formulation of BMS-1001 using Sodium Carboxymethyl Cellulose (CMC-Na)

Abstract

This document provides a detailed protocol for the in vivo formulation of BMS-1001, a potent small-molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction, using Sodium Carboxymethyl Cellulose (CMC-Na) as a suspending vehicle. Due to its poor aqueous solubility, formulating this compound for in vivo studies presents a significant challenge. This application note offers a step-by-step methodology for preparing a homogeneous and stable suspension suitable for oral administration in preclinical animal models. Additionally, it summarizes the mechanism of action, relevant physicochemical data, and visual workflows to guide researchers in the successful application of this compound in their studies.

Introduction

This compound is a small-molecule inhibitor that effectively blocks the PD-1/PD-L1 immune checkpoint interaction, which is a critical pathway exploited by tumor cells to evade immune surveillance.[1][2][3] By binding to human PD-L1, this compound prevents its engagement with the PD-1 receptor on T-lymphocytes, thereby alleviating T-cell exhaustion and restoring anti-tumor immune responses.[1][4] The development of orally active inhibitors like this compound is of great interest in cancer immunotherapy.

A primary obstacle in the preclinical evaluation of this compound is its hydrophobic nature and consequently poor solubility in aqueous solutions.[5] To overcome this, a formulation strategy is required to ensure consistent and reproducible dosing in animal models. Sodium Carboxymethyl Cellulose (CMC-Na) is a widely used, non-toxic, and inert polymer that forms a viscous aqueous solution, making it an excellent vehicle for suspending insoluble compounds for oral and intraperitoneal administration.[6][7][8] This note details a reliable protocol for preparing a homogeneous suspension of this compound in a 0.5% CMC-Na solution.

Mechanism of Action: PD-1/PD-L1 Inhibition

This compound functions by directly binding to PD-L1, inducing its dimerization and thereby blocking its interaction with the PD-1 receptor on activated T-cells.[2][9] In the tumor microenvironment, cancer cells often upregulate PD-L1, which binds to PD-1 on T-cells, delivering an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. This compound effectively reverses this immunosuppressive signal, restoring the T-cells' ability to recognize and eliminate cancer cells.[4]

Caption: this compound blocks the PD-L1/PD-1 interaction, preventing T-cell inhibition.

Physicochemical and In Vitro Data

A summary of the key properties of this compound is provided below for reference. This data is essential for calculating appropriate concentrations and understanding the compound's activity.

| Property | Value | Reference(s) |

| Molecular Formula | C35H34N2O7 | [3] |

| Molecular Weight | 594.7 g/mol | [3] |

| CAS Number | 2113650-03-4 | [3] |

| PD-1/PD-L1 IC50 | 2.25 nM (HTRF binding assay) | [2][3] |

| PD-1/PD-L1 EC50 | 253 nM | [1][5] |

| Solubility (DMSO) | 5.94 mg/mL (9.99 mM) to 50 mg/mL (84.08 mM) | [1][3] |

| Solubility (Ethanol) | Insoluble | [5] |

| Solubility (Water) | Insoluble | [10] |

| Storage (Powder) | 3 years at -20°C | [1][3] |

| Storage (Solvent) | 1 year at -80°C | [1][3] |

Materials and Equipment

-

This compound powder

-

Sodium Carboxymethyl Cellulose (CMC-Na), low or medium viscosity

-

Sterile, purified water (e.g., Milli-Q or equivalent) or saline

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Spatula

-

Glass beaker or flask

-

Graduated cylinder

-

Weighing paper

-

Mortar and pestle (optional, for breaking up clumps)

-

Homogenizer or sonicator (optional, for improved suspension)

Experimental Protocols

Protocol 1: Preparation of 0.5% (w/v) CMC-Na Vehicle

This protocol describes the preparation of the suspending vehicle. A 0.5% concentration is commonly used for rodent studies and provides sufficient viscosity without being difficult to administer via oral gavage.[6][7]

-

Weigh CMC-Na: For 100 mL of vehicle, weigh out 0.5 g of CMC-Na powder.

-

Heat Water: Heat approximately 80 mL of purified water to 60-70°C. This aids in the hydration and dissolution of the CMC-Na polymer.

-

Create Vortex: Place the heated water in a beaker on a magnetic stirrer and create a vortex.

-

Add CMC-Na: Slowly sprinkle the CMC-Na powder into the vortex. Adding it slowly prevents the formation of large, difficult-to-dissolve clumps.

-

Mix Thoroughly: Allow the solution to stir for at least 1-2 hours, or until all particles are fully hydrated and the solution appears translucent and homogeneous. For best results, allow the solution to stir overnight at room temperature.

-

Adjust Volume: Once fully dissolved, transfer the solution to a 100 mL graduated cylinder and add purified water to reach the final volume of 100 mL.

-

Storage: Store the prepared vehicle at 4°C for up to one week.

Protocol 2: Preparation of this compound Suspension (5 mg/mL)

This protocol details the steps to prepare a homogeneous suspension of this compound for in vivo administration. It is critical to prepare this suspension fresh daily to ensure stability and dose accuracy.

-

Calculate Required Mass: Determine the total volume of suspension needed for the experiment. For example, for 10 mL of a 5 mg/mL suspension, you will need 50 mg of this compound.

-

Weigh this compound: Accurately weigh the calculated amount of this compound powder.

-

Trituration (Optional): If the powder is clumpy, gently grind it in a mortar and pestle to create a fine, uniform powder.

-

Pre-wet the Powder: Add a small volume (e.g., 1-2 mL) of the 0.5% CMC-Na vehicle to the this compound powder. Mix with a spatula to form a smooth, uniform paste. This step is crucial for preventing clumping when the full volume of vehicle is added.

-

Add Vehicle: Gradually add the remaining 0.5% CMC-Na vehicle to the paste while continuously stirring or vortexing.

-

Homogenize: Mix the suspension thoroughly using a magnetic stirrer for at least 15-30 minutes. For a more uniform suspension, use of a sonicator or homogenizer is recommended.

-

Final Suspension: The final product should be a uniform, homogeneous suspension.[1][5] Keep the suspension under constant, gentle agitation until administration to prevent settling.

Caption: Workflow for preparing the this compound suspension in CMC-Na vehicle.

Administration and Experimental Design Considerations

-

Route of Administration: The described formulation is suitable for oral gavage.

-

Dose Volume: The volume administered should not exceed recommended limits for the animal model (e.g., typically 10 mL/kg for mice).[6]

-

Control Group: It is essential to include a control group that receives only the 0.5% CMC-Na vehicle.[6] This accounts for any potential effects of the vehicle itself on the experimental outcomes.

-

Homogeneity: Ensure the suspension is well-mixed immediately before aspirating each dose to guarantee uniform concentration and accurate dosing.

Troubleshooting

-

Clumping of CMC-Na: Ensure the water is heated and the powder is added slowly to a vortex to prevent this.

-

Compound Aggregation: The pre-wetting step to form a paste is critical. If aggregation persists, sonication may be required.

-

High Viscosity: If the suspension is too thick for the gavage needle, consider using a lower concentration of CMC-Na (e.g., 0.25%) or a wider gauge needle.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PD-1/PD-L1 | TargetMol [targetmol.com]

- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for BMS-1001 Administration in Syngeneic Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-1001 is a potent and orally bioavailable small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1). It represents a promising alternative to monoclonal antibody-based immunotherapies, offering potential advantages in administration and tissue penetration. These application notes provide detailed protocols for the in vivo administration of this compound in syngeneic mouse models, a critical tool for preclinical immuno-oncology research. Syngeneic models, which utilize immunocompetent mice, are essential for evaluating the efficacy of immunomodulatory agents like this compound.

Mechanism of Action

This compound functions by binding directly to PD-L1, a transmembrane protein expressed on various cell types, including some cancer cells. This binding induces the dimerization of PD-L1 on the cell surface. The dimerization of PD-L1 sterically hinders its interaction with the PD-1 receptor on activated T cells. By blocking the PD-1/PD-L1 axis, this compound prevents the delivery of an inhibitory signal to T cells, thereby restoring their cytotoxic anti-tumor activity. This mechanism effectively alleviates T-cell exhaustion and enhances the host's immune response against the tumor.

Caption: this compound blocks the PD-1/PD-L1 interaction to restore T cell function.

Data Presentation

Quantitative data for this compound and a closely related compound are summarized below.

Table 1: In Vitro Potency of this compound

| Assay | Metric | Value |

| Homogeneous Time-Resolved Fluorescence (HTRF) Binding | IC₅₀ | 2.25 nM |

| T-Cell Receptor-Mediated Activation | EC₅₀ | 253 nM[1] |

Table 2: Example In Vivo Dosing for a Similar BMS PD-L1 Small Molecule Inhibitor (BMS-202)

| Compound | Mouse Strain | Tumor Model | Administration Route | Dosage | Dosing Schedule |

| BMS-202 (PCC0208025) | C57BL/6 | B16-F10 Melanoma | Oral Gavage | 30 or 60 mg/kg | Twice Daily |

Note: This data is for a structurally related compound and should serve as a starting point for dose optimization studies for this compound.

Experimental Protocols

Establishment of Syngeneic Mouse Models

A generalized workflow for establishing and utilizing syngeneic mouse models for evaluating this compound is presented below.

Caption: Workflow for in vivo studies of this compound in syngeneic mouse models.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6, BALB/c)

-

Murine tumor cell line syngeneic to the chosen mouse strain (e.g., MC38 for C57BL/6, CT26 for BALB/c)

-

Complete cell culture medium

-

Sterile Phosphate Buffered Saline (PBS)

-

Matrigel (optional)

-

Syringes and needles

-

Calipers

Procedure:

-

Cell Culture: Culture the chosen murine tumor cell line in the appropriate complete medium until it reaches 80-90% confluency.

-

Cell Preparation: Harvest the cells, wash them with sterile PBS, and resuspend them in sterile PBS at a concentration of 1 x 10⁷ cells/mL. For some cell lines, a 1:1 mixture of cell suspension and Matrigel can improve tumor take rate.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

-

Tumor Monitoring: Allow tumors to establish and grow. Begin measuring tumor volume with calipers every 2-3 days once the tumors are palpable. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Randomization: Once tumors reach an average size of 50-100 mm³, randomize the mice into treatment and control groups.

Preparation and Administration of this compound

Materials:

-

This compound

-

Vehicle for solubilization (e.g., 30% PEG400, 0.5% Tween-80, 5% propylene glycol in water)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes

Procedure:

-

Formulation Preparation: Prepare the dosing formulation on each day of use. Weigh the required amount of this compound and dissolve it in the appropriate volume of vehicle to achieve the desired concentration (e.g., 3-6 mg/mL for a 30-60 mg/kg dose in a 20g mouse with a 100 µL gavage volume). Ensure complete dissolution, using sonication if necessary.

-

Oral Gavage:

-

Securely restrain the mouse.

-

Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

-

Gently insert the gavage needle into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the this compound formulation.

-

Carefully remove the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Assessment of Anti-Tumor Efficacy and Immune Response

Procedure:

-

Tumor Growth Inhibition: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.

-

Survival: Monitor the mice for signs of morbidity and euthanize them when necessary, according to institutional guidelines. Record the date of death for survival analysis.

-

Immunophenotyping by Flow Cytometry:

-

At the end of the study, or at specified time points, euthanize the mice and harvest tumors and spleens.

-

Process the tissues into single-cell suspensions.

-

Stain the cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B) and PD-1/PD-L1.

-

Analyze the stained cells using a flow cytometer to quantify different immune cell populations and their activation status.

-

-

Immunohistochemistry (IHC):

-

Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

-

Section the paraffin-embedded tumors and perform IHC staining for immune cell markers (e.g., CD8, FoxP3) to visualize the infiltration and localization of immune cells within the tumor microenvironment.

-

References

Determining the Optimal Concentration of BMS-1001 for Cell Culture Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-1001 is a potent small-molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) immune checkpoint interaction.[1][2] By blocking the binding of PD-L1 to the PD-1 receptor, this compound can restore T-cell activation and enhance anti-tumor immunity.[2] This document provides detailed protocols and guidelines for determining the optimal concentration of this compound for various cell culture applications, including assessing its cytotoxic effects and its ability to modulate immune cell responses.

Mechanism of Action

The PD-1/PD-L1 pathway is a critical regulator of immune responses. PD-1, expressed on activated T cells, binds to its ligand PD-L1, which can be expressed on tumor cells and other cells in the tumor microenvironment.[3][4][5] This interaction delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and allowing cancer cells to evade immune surveillance.[3][5] this compound binds to PD-L1, preventing its interaction with PD-1 and thereby restoring the T-cell's ability to recognize and attack cancer cells.[2]

Data Presentation

The optimal concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. Below are tables summarizing reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound in various assays and cell lines.

Table 1: this compound In Vitro Efficacy

| Assay Type | Target | IC50/EC50 | Reference |

| Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | PD-1/PD-L1 Interaction | IC50: 2.25 nM | [1][2][6] |

| PD-1/PD-L1 Checkpoint Assay (Jurkat cells) | T-cell Activation | EC50: 253 nM |

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | Assay | IC50/EC50 | Incubation Time | Reference |

| Jurkat (modified T cells) | T-lymphocyte | Metabolic Activity Assay | EC50: 33.4 µM | 48 h | |

| A549 | Lung Carcinoma | MTT Assay | >10 µM (low cytotoxicity) | Not Specified | |

| MDA-MB-231 | Breast Cancer | Not Specified | IC50 > 75 µM (in 2D culture) | 72 h | [7] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified |

Note: IC50 values for cytotoxicity in cancer cell lines are generally high, indicating low direct toxicity of this compound to these cells. The primary activity of this compound is the modulation of the immune response, which is best assessed in co-culture systems.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 594.7 g/mol , dissolve 5.947 mg in 1 mL of DMSO.

-

Gently vortex or sonicate to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

Protocol for Determining Cell Viability (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MDA-MB-231, HepG2)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-